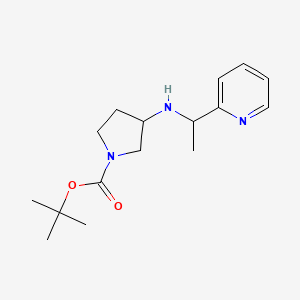

tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H25N3O2 |

|---|---|

Molecular Weight |

291.39 g/mol |

IUPAC Name |

tert-butyl 3-(1-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H25N3O2/c1-12(14-7-5-6-9-17-14)18-13-8-10-19(11-13)15(20)21-16(2,3)4/h5-7,9,12-13,18H,8,10-11H2,1-4H3 |

InChI Key |

SHSRBPGOGUWTTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=N1)NC2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through:

- Construction or functionalization of the pyrrolidine ring bearing a tert-butyl carbamate protecting group (Boc protection).

- Introduction of the 1-(pyridin-2-yl)ethylamino substituent at the 3-position of the pyrrolidine ring.

- Use of protecting groups and selective functional group transformations to achieve the desired substitution pattern.

Preparation of tert-Butyl Pyrrolidine-1-carboxylate Intermediates

A key intermediate is tert-butyl pyrrolidine-1-carboxylate derivatives, which serve as the scaffold for further substitution.

Typical preparation steps include:

Boc Protection of Pyrrolidine: Commercially available pyrrolidine or substituted pyrrolidine derivatives are reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) to afford tert-butyl pyrrolidine-1-carboxylate.

Functionalization at the 3-Position: For example, tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate can be converted into tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate by treatment with methanesulfonyl chloride and a base such as triethylamine in an aprotic solvent like toluene.

Substitution Reactions: The mesylate intermediate can undergo nucleophilic substitution with various nucleophiles (e.g., amines or malonate derivatives) to introduce additional functionality at the 3-position.

Protection and Deprotection Steps

Boc Protection: The tert-butyl carbamate group protects the pyrrolidine nitrogen throughout the synthesis, preventing unwanted side reactions.

Deprotection: When necessary, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine for further functionalization or biological testing.

Representative Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (triethylamine) | Dichloromethane, toluene | Room temperature, 18 h |

| Mesylation of 3-hydroxy group | Methanesulfonyl chloride, triethylamine | Toluene | 0-40 °C, 20-30 min |

| Nucleophilic substitution | (1-(Pyridin-2-yl)ethyl)amine, base (e.g., K2CO3) | Ethanol, 1-methyl-2-pyrrolidinone | Heating may be required |

| Reductive amination | Sodium cyanoborohydride or NaBH(OAc)3 | Methanol, ethanol | Mild acidic conditions, room temp |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane | Room temperature, 2 h |

Example Synthetic Sequence (From Patent Literature)

Analytical Data and Characterization

NMR Spectroscopy: Characteristic signals include tert-butyl singlet (~1.4 ppm), pyrrolidine ring protons, and aromatic pyridine signals.

Mass Spectrometry: Molecular ion peak consistent with molecular weight 291.39 g/mol.

Infrared Spectroscopy: Key bands include carbamate C=O stretch (~1710–1730 cm⁻¹).

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Boc Protection | Pyrrolidine or substituted pyrrolidine | Di-tert-butyl dicarbonate, triethylamine | tert-Butyl pyrrolidine-1-carboxylate |

| 2 | Mesylation | tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate | Methanesulfonyl chloride, triethylamine | tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate |

| 3 | Nucleophilic substitution | Mesylate intermediate | (1-(Pyridin-2-yl)ethyl)amine, base | This compound |

| 4 | Purification | Crude product | Flash chromatography | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine moiety or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine or pyridine derivatives .

Scientific Research Applications

tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.

Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.

Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.

tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Features a bicyclic structure with a tert-butyl ester group.

Uniqueness

tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, pyridine moiety, and tert-butyl ester group. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and other scientific research applications .

Biological Activity

tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology. This compound features a pyrrolidine ring and a pyridine moiety, which may facilitate interactions with various biological targets, including nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H25N3O2, with a molecular weight of approximately 291.39 g/mol. Its structure includes a tert-butyl group and a carboxylate functional group, which enhance its solubility and reactivity in biological systems .

Research indicates that compounds similar to this compound can act as modulators of nAChRs, which are critical in various neurological functions and are potential therapeutic targets for conditions like Alzheimer's disease and schizophrenia . The interaction with these receptors may influence neurotransmitter release and neuronal excitability.

Comparative Analysis with Related Compounds

The following table summarizes key related compounds and their unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 199174-29-3 | 1.00 | Lacks pyridine moiety |

| (S)-tert-Butyl 3-(methylamino)pyrrolidine | 199175-10-5 | 0.94 | Contains methylamine instead of pyridine |

| tert-butyl hexahydropyrrolo[3,4-c]pyrrole | 141449-85-6 | 0.98 | Different ring structure |

This table highlights the variations in functional groups and ring structures that may influence biological activity .

Case Studies and Research Findings

Case Study: Neuronal Modulation

In a study investigating the effects of similar compounds on nAChRs, researchers found that certain derivatives exhibited enhanced binding affinity and efficacy, suggesting potential therapeutic applications in neurodegenerative diseases . The dual functionality of this compound as both an amine and carboxylic acid derivative may enhance its interactions with biological targets compared to other compounds.

Research on Anticancer Activity

Recent research into piperidine derivatives has indicated that modifications to the structure can lead to improved anticancer properties. For example, compounds with spirocyclic structures showed increased cytotoxicity against hypopharyngeal tumor cells . This suggests that exploring similar modifications in this compound could yield promising results.

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate?

The synthesis of related pyrrolidine-carboxylate derivatives typically involves multi-step protocols, including:

- Amine coupling : Reacting a pyrrolidine precursor with a pyridinyl-ethylamine derivative under mild basic conditions (e.g., triethylamine in dichloromethane) .

- Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP .

- Purification : Fast column chromatography using ethanol/chloroform (1:10) achieves high purity (~60% yield), as demonstrated in analogous syntheses .

Q. What purification methods are recommended for isolating this compound?

- Column chromatography : Ethanol/chloroform (1:10) effectively separates polar impurities .

- Recrystallization : Use solvents like ethyl acetate/hexane for crystalline intermediates.

- Filtration : Post-reaction, employ 0.45 μm filters to remove particulates before lyophilization .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry and Boc-group integrity (e.g., δ ~1.4 ppm for Boc methyl groups) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated vs. observed m/z within 0.00095 Da error) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (ester/amide) .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may degrade the pyrrolidine ring .

Advanced Research Questions

Q. How can stereochemical purity be assessed for chiral centers in this compound?

- Polarimetry : Measure specific rotation (e.g., [α]²⁵D = −55.0 for analogous pyrrolidine derivatives) .

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients to resolve enantiomers .

- NOESY NMR : Detect spatial proximity of substituents to confirm relative configurations .

Q. What methodologies are suitable for studying its interaction with biological targets?

Q. How can computational modeling resolve contradictions between predicted and observed reactivity?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and compare with experimental yields .

- Reaction path sampling : Identify transition states for unexpected byproducts (e.g., ring-opening under acidic conditions) .

- Machine learning : Train models on existing reaction databases to optimize conditions (e.g., solvent, catalyst) .

Q. What strategies mitigate toxicity risks when GHS classification data is unavailable?

Q. Can this compound serve as a precursor for drug candidates targeting neurological disorders?

- Pharmacophore modeling : The pyrrolidine-pyridine scaffold mimics GPCR ligands (e.g., dopamine receptor antagonists) .

- SAR studies : Modify the ethylamino side chain to enhance blood-brain barrier permeability .

- In vivo efficacy : Test derivatives in rodent models of Parkinson’s disease for motor function improvement .

Q. How can researchers validate its role in modulating enzymatic activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.